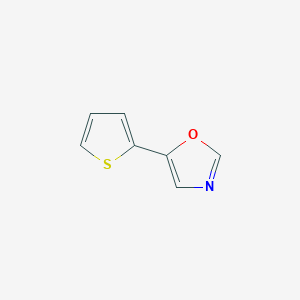

5-(2-チエニル)-1,3-オキサゾール

概要

説明

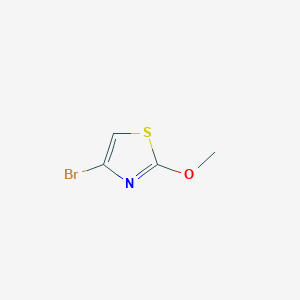

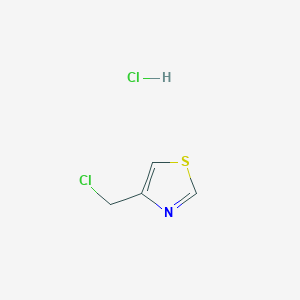

5-(2-Thienyl)-1,3-oxazole is a chemical compound that features an oxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen, with a 2-thienyl substituent. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 5-(2-thienyl)-1,3-oxazole derivatives can be achieved through various methods. For instance, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole provides a reactive C-5 carbanion that can be further reacted with electrophiles such as aldehydes and ketones, leading to the formation of 5-substituted oxazoles . Additionally, the synthesis of related 5-thienyl-4-oxazoleacetic acid derivatives has been reported, with potent hypolipidemic effects observed in some of the synthesized compounds . Moreover, a versatile template for the synthesis of various 2-phenyl-3,4-substituted oxazoles has been described, which involves nucleophilic ring-opening of oxazolone followed by cyclization .

Molecular Structure Analysis

The molecular structure of 5-(2-thienyl)-1,3-oxazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a related compound, has been determined, providing insights into the molecular and crystal structure compared to its aromatic analogs9.

Chemical Reactions Analysis

5-(2-Thienyl)-1,3-oxazole and its derivatives can undergo various chemical reactions. For instance, the synthesis of 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles has been achieved, and these compounds have been tested for antimicrobial activity, with some displaying marked broad-spectrum antibacterial activity . Additionally, the alkylation of related triazole-thiol compounds under classical and microwave conditions has been explored, with regioselectivity investigated through AM1 semiempirical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(2-thienyl)-1,3-oxazole derivatives can vary depending on the specific substituents and functional groups present. For example, the hypolipidemic activity of 5-thienyl-4-oxazoleacetic acid derivatives suggests that these compounds can interact with biological systems in a manner that affects lipid metabolism . The solubility, melting point, and stability of these compounds can be influenced by their molecular structure, as seen in the structural analysis of triazole-thione derivatives9.

科学的研究の応用

抗菌活性

5-(2-チエニル)-1,3-オキサゾールは、グラム陽性菌およびグラム陰性菌の特定の株に対するインビトロ活性について合成および試験されています . 特に、化合物9aは顕著な広スペクトル抗菌活性を示し、化合物4d、5e、7b、7c、7d、9b、9c、および9dは試験されたグラム陽性菌に対して高度に活性でした .

抗炎症活性

5-(2-チエニル)-1,3-オキサゾールに関連する化合物、例えばフッ素または塩素基を有する化合物は、抗炎症剤として高い効力を示しています . これらの化合物は、参照薬であるインドメタシンおよびイブプロフェンよりも強力である可能性があります .

抗真菌活性

合成された化合物のいずれもカンジダ・アルビカンスに対して有意に活性であることが証明されていませんが、抗真菌活性の可能性は存在し、さらなる研究により有望な結果が得られる可能性があります .

抗ウイルス活性

5-(2-チエニル)-1,3-オキサゾールと構造的に類似したチアゾール誘導体は、抗HIV活性があることがわかっています . このことから、5-(2-チエニル)-1,3-オキサゾールは、抗ウイルス用途の可能性を探求できる可能性があります。

抗腫瘍および細胞毒活性

チアゾール誘導体は、3つのヒト腫瘍細胞株に対する細胞毒性活性について合成および報告されています . このことから、5-(2-チエニル)-1,3-オキサゾールは、がん治療に適用できる可能性があります。

抗けいれん活性

チアゾール誘導体は、抗けいれん活性があることが報告されています . このことから、5-(2-チエニル)-1,3-オキサゾールは、その抗けいれん特性の可能性を探求できる可能性があります。

Safety and Hazards

将来の方向性

The future directions for the research and application of 5-(2-Thienyl)-1,3-oxazole and related compounds could involve their use in the design of data storage devices, photogeneration of singlet oxygen, and the development of phosphorescent labels . Another potential direction could be the use of these compounds in the development of new classes of aptamers with increased affinity .

作用機序

Target of Action

5-(2-Thienyl)-1,3-oxazole is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Mode of Action

A related compound, 5-(2-thienyl)-valeric acid (tva), has been found to inhibit the growth of bacillus sphaericus . The inhibition was restored by the intermediates of biotin biosynthesis, dethiobiotin (DTB) and 7, 8-diaminopelargonic acid (DAPA), as well as biotin . This suggests that TVA may interact with enzymes involved in biotin biosynthesis.

Biochemical Pathways

Tva, a related compound, has been found to inhibit the dapa aminotransferase reaction, which is responsible for dapa synthesis from 7-keto-8-aminopelargonic acid (kapa) . This suggests that 5-(2-Thienyl)-1,3-oxazole may also affect the biotin biosynthesis pathway.

Pharmacokinetics

The pharmacokinetics of related compounds, such as antidiabetic drugs, have been studied in zucker diabetic fatty and sprague-dawley rats . These studies could provide a basis for understanding the pharmacokinetics of 5-(2-Thienyl)-1,3-oxazole.

Result of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Action Environment

The action of related compounds, such as antidiabetic drugs, can be influenced by factors such as the strain of the organism .

生化学分析

Biochemical Properties

5-(2-Thienyl)-1,3-oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, affecting the metabolic pathways of other substances. Additionally, 5-(2-Thienyl)-1,3-oxazole can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of 5-(2-Thienyl)-1,3-oxazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-(2-Thienyl)-1,3-oxazole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation, thereby reducing inflammatory responses in cells. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 5-(2-Thienyl)-1,3-oxazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For example, the binding of 5-(2-Thienyl)-1,3-oxazole to cytochrome P450 can result in enzyme inhibition or activation, depending on the specific isoform involved. This compound can also inhibit or activate other enzymes, such as kinases and phosphatases, which play critical roles in cell signaling pathways. Additionally, 5-(2-Thienyl)-1,3-oxazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of 5-(2-Thienyl)-1,3-oxazole can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . The degradation products of 5-(2-Thienyl)-1,3-oxazole may have different biological activities compared to the parent compound. Long-term studies have indicated that prolonged exposure to 5-(2-Thienyl)-1,3-oxazole can lead to changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-(2-Thienyl)-1,3-oxazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, 5-(2-Thienyl)-1,3-oxazole can cause toxic effects, including liver and kidney damage. The threshold for these adverse effects depends on the specific animal model and the duration of exposure. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

5-(2-Thienyl)-1,3-oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the oxidation of 5-(2-Thienyl)-1,3-oxazole, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic pathways are essential for the detoxification and elimination of 5-(2-Thienyl)-1,3-oxazole from the body.

Transport and Distribution

The transport and distribution of 5-(2-Thienyl)-1,3-oxazole within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 5-(2-Thienyl)-1,3-oxazole can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-(2-Thienyl)-1,3-oxazole within tissues depends on factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

The subcellular localization of 5-(2-Thienyl)-1,3-oxazole is critical for its activity and function . This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of 5-(2-Thienyl)-1,3-oxazole is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of a nuclear localization signal can facilitate the transport of 5-(2-Thienyl)-1,3-oxazole into the nucleus, where it can interact with transcription factors and other nuclear proteins. Similarly, mitochondrial targeting signals can direct 5-(2-Thienyl)-1,3-oxazole to the mitochondria, affecting mitochondrial function and energy production.

特性

IUPAC Name |

5-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c1-2-7(10-3-1)6-4-8-5-9-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBKCFRTMPSJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383896 | |

| Record name | 5-(2-thienyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70380-70-0 | |

| Record name | 5-(2-thienyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)